molecular formula C15H16N4O B2388958 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol CAS No. 300684-91-7

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol

Cat. No.: B2388958
CAS No.: 300684-91-7
M. Wt: 268.32
InChI Key: SOBFGFLLBGDINI-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a synthetic organic compound characterized by a benzotriazole moiety linked via a methylamino group to a 2,3-dimethylphenol backbone. The benzotriazole group (1H-1,2,3-benzotriazole) is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and pharmaceutical applications . Its structural complexity necessitates advanced synthetic methods, likely involving nucleophilic substitution or coupling reactions to attach the benzotriazole-methylamine unit to the phenolic core .

Properties

IUPAC Name

4-(benzotriazol-1-ylmethylamino)-2,3-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-11(2)15(20)8-7-12(10)16-9-19-14-6-4-3-5-13(14)17-18-19/h3-8,16,20H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFGFLLBGDINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Benzotriazole Derivatives

Benzotriazole derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or Michael additions, depending on the target functional groups. For 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol, the key challenge lies in introducing the benzotriazolylmethylamino group (-NCH2-1H-benzotriazole) at the 4-position of the 2,3-dimethylphenol scaffold. Two primary routes dominate the literature:

Nucleophilic Substitution via Chloromethyl Intermediate

This method involves the reaction of 2,3-dimethylphenol with a chloromethylbenzotriazole precursor. The synthesis proceeds in two stages:

Synthesis of Chloromethylbenzotriazole

Benzotriazole is treated with chloromethyl methyl ether (MOMCl) under basic conditions to form 1-(chloromethyl)-1H-benzotriazole. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Coupling with 4-Amino-2,3-dimethylphenol

The chloromethyl intermediate reacts with 4-amino-2,3-dimethylphenol in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed to enhance nucleophilicity.

Example Protocol:

  • Reactants: 1-(Chloromethyl)-1H-benzotriazole (1.2 eq), 4-amino-2,3-dimethylphenol (1.0 eq)
  • Solvent: Anhydrous DMF
  • Conditions: 80°C, 12 hours under nitrogen
  • Yield: ~45–50%

Reductive Amination Approach

An alternative route utilizes reductive amination to form the methylamino linker. Here, 2,3-dimethyl-4-nitrophenol is first reduced to 4-amino-2,3-dimethylphenol, which subsequently reacts with benzotriazole-1-carbaldehyde under hydrogenation conditions.

Key Steps:

  • Nitrophenol Reduction:
    • Catalytic hydrogenation (H2/Pd-C) in ethanol converts 2,3-dimethyl-4-nitrophenol to 4-amino-2,3-dimethylphenol.
  • Reductive Amination:
    • Benzotriazole-1-carbaldehyde (1.1 eq) and 4-amino-2,3-dimethylphenol (1.0 eq) are stirred in methanol with sodium cyanoborohydride (NaBH3CN) at room temperature for 24 hours.

Yield: ~55–60%

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Non-polar solvents like toluene or xylene favor nucleophilic substitution by stabilizing intermediates, while polar solvents like DMF accelerate coupling rates. For instance, substituting DMF with toluene in the nucleophilic substitution route increases yield to 58% but extends reaction time to 18 hours.

Catalytic Additives

Phase-transfer catalysts (e.g., benzyltrimethylammonium hydroxide) enhance interfacial reactions between immiscible reactants. In Michael addition-based syntheses, Triton B improves yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.12 (d, 1H, benzotriazole-H), 7.52–7.48 (m, 3H, aromatic), 6.72 (s, 1H, phenolic -OH), 4.32 (s, 2H, -NCH2-), 2.24 (s, 3H, -CH3), 2.18 (s, 3H, -CH3).
  • IR (KBr): 3350 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O phenolic).

Crystallographic Data

Single-crystal X-ray diffraction of analogous benzotriazole derivatives reveals planar benzotriazole moieties with dihedral angles of 56.4° relative to phenolic rings, consistent with the target compound’s expected conformation.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield Advantages
Nucleophilic Substitution 1-(Chloromethyl)-1H-benzotriazole, 4-amino-2,3-dimethylphenol DMF, 80°C, 12h 45–50% Scalable, minimal byproducts
Reductive Amination Benzotriazole-1-carbaldehyde, 4-amino-2,3-dimethylphenol MeOH, rt, 24h 55–60% Mild conditions, higher atom economy

Chemical Reactions Analysis

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and the use of catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted and functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Agents : Research indicates that derivatives of benzotriazole compounds exhibit neuroprotective effects. For instance, studies have shown that compounds similar to 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol can inhibit enzymes associated with neurodegenerative disorders. Specifically, they have been evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .

Antidepressant Properties : The compound's structural analogs have been synthesized and tested for their ability to act as multi-target directed ligands for neurodegenerative diseases complicated by depression. In vitro studies have demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential antidepressant effects .

Material Science Applications

Stabilizers in Polymers : Benzotriazole derivatives are commonly used as UV stabilizers in polymers. The presence of the benzotriazole moiety provides excellent protection against UV degradation, making these compounds valuable in enhancing the longevity and durability of materials exposed to sunlight .

Case Studies

Study Objective Findings
Study on AChE InhibitionEvaluate the inhibitory effect on acetylcholinesteraseCompounds showed IC50 values indicating strong inhibition, supporting potential use in Alzheimer's treatment .
Neuroprotective ActivityInvestigate effects on neurodegenerative disease modelsSignificant reduction in immobility time in forced swim tests for certain derivatives .
UV StabilizationAssess effectiveness as a polymer stabilizerDemonstrated enhanced resistance to UV light degradation compared to control samples .

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Benzotriazole Positioning: The target compound’s benzotriazole is linked via a methylamino spacer, whereas 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole features a direct methyl connection to an oxadiazole ring . This difference may influence electronic properties and bioactivity.
  • Phenolic vs.
  • Pharmacological Divergence: While the oxadiazole derivative exhibits documented analgesic effects, the phenolic analog’s bioactivity remains speculative but may align with phenolic antioxidants like BHT (butylated hydroxytoluene) .

Physicochemical Properties

Property Target Compound 5-(Benzotriazolylmethyl)-oxadiazole Bis-Benzotriazole-Benzylamine
Molecular Weight ~340 g/mol (estimated) 307.3 g/mol ~450 g/mol (estimated)
Solubility Moderate (polar aprotic solvents) Low (non-polar solvents) Low (hydrophobic backbone)
Thermal Stability High (aromatic stacking) High (planar oxadiazole) Moderate (flexible amine linker)

Research Implications and Gaps

While benzotriazole derivatives are well-studied for their pharmacological and material science applications, the target compound’s unique phenolic-benzotriazole hybrid structure warrants further investigation. Key research gaps include:

  • Bioactivity Profiling: No direct data on antimicrobial, antioxidant, or enzyme inhibitory activity exists in the reviewed literature.
  • Crystallographic Data : Unlike 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, which has a resolved crystal structure , the target compound lacks detailed conformational analysis.

Biological Activity

4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. Benzotriazoles are known for their applications in various fields including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its antimicrobial, anti-inflammatory, and potential pharmacological effects.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 300684-91-7
  • Molecular Formula : C12H14N4O
  • Molecular Weight : 230.27 g/mol

Antimicrobial Activity

Benzotriazoles have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activity. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
CompoundBacterial Strains TestedActivity Level
4cE. coli, Bacillus subtilisModerate
15aPseudomonas fluorescensPotent

Anti-inflammatory Properties

The anti-inflammatory potential of benzotriazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to reduce inflammation in various experimental models. For example:

  • In Vivo Studies : Animal models treated with benzotriazole derivatives showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .

Antioxidant Activity

Research highlights the antioxidant capabilities of benzotriazole compounds. They can scavenge free radicals and reduce oxidative stress in cellular systems:

  • Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons to free radicals .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of several benzotriazole derivatives against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 12.5 to 25 µg/mL against Candida albicans and other fungal strains .

Toxicokinetics Investigation

Another research focused on the toxicokinetics of phenolic benzotriazoles including our compound. It was found that after oral administration, compounds exhibited varied plasma elimination half-lives ranging from 15.4 to 84.8 hours depending on substitution patterns . This highlights the importance of structural modifications in enhancing biological activity while minimizing toxicity.

Q & A

What are the optimal synthetic routes for 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves sequential functionalization of the benzotriazole and phenol moieties. A common approach includes:

  • Step 1: Alkylation of 1H-benzotriazole with a chloromethylating agent (e.g., chloromethyl ether) under basic conditions (K₂CO₃, acetonitrile, reflux) to introduce the methylamino linker .
  • Step 2: Coupling the benzotriazole intermediate with 2,3-dimethylphenol via nucleophilic substitution or Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the final product .
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can the molecular structure and conformational dynamics of this compound be characterized?

Basic Research Question
Key Techniques:

  • X-ray Crystallography: Resolve bond lengths, angles, and dihedral angles (e.g., benzotriazole and phenol ring planarity). For example, similar compounds show dihedral angles of ~80° between aromatic systems, influencing steric interactions .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm methylamino linker connectivity and assess purity. Aromatic protons in benzotriazole typically resonate at δ 7.5–8.5 ppm .
  • IR Spectroscopy: Identify N-H stretching (3200–3400 cm⁻¹) and phenolic O-H (broad ~3500 cm⁻¹) .

What computational methods are suitable for studying the electronic properties and reactivity of the benzotriazole moiety?

Advanced Research Question
Methodology:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior. The benzotriazole ring’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes). Benzotriazole derivatives often bind via π-π stacking and hydrogen bonding to active sites .
    Key Findings:
  • Substituents on the phenol ring (e.g., methyl groups) increase hydrophobicity, affecting bioavailability .

How does the compound interact with biological macromolecules, and what assays validate its activity?

Advanced Research Question
Mechanistic Insights:

  • Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or MIC assays. Benzotriazole derivatives disrupt membrane integrity via lipophilic interactions .
  • UV Protection Studies: Measure absorbance in the UVB/UVA range (280–400 nm). The phenol group acts as a radical scavenger, while benzotriazole stabilizes excited states .
    Data Interpretation:
  • Compare IC₅₀ values with control compounds (e.g., commercial UV filters like benzophenone-3) .

What mechanistic pathways explain the regiospecificity of reactions involving the benzotriazole group?

Advanced Research Question
Click Chemistry Insights:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The benzotriazole’s N1 position is reactive in 1,3-dipolar cycloadditions, forming stable 1,4-disubstituted triazoles .
  • Steric Effects: Methylamino linkers influence regioselectivity by directing substituents to less hindered positions .
    Contradiction Resolution:
  • Conflicting reports on reaction yields may arise from solvent polarity (e.g., DMF vs. acetonitrile). Repeat experiments with controlled water content .

How can researchers resolve discrepancies in crystallographic data for benzotriazole derivatives?

Advanced Research Question
Strategies:

  • Validate Crystallographic Models: Use SHELX software for refinement. For example, SHELXL-97 optimizes hydrogen bonding parameters and thermal displacement factors .
  • Cross-Validate with Spectroscopy: Compare X-ray-derived bond lengths with DFT-optimized structures .
  • Check for Twinning: High R-factor values may indicate twinned crystals. Reprocess data using programs like PLATON .

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